molecular formula C11H13ClN2OS B1519983 {2-[(2-Methylphenyl)amino]-1,3-thiazol-4-yl}methanol hydrochloride CAS No. 1170156-81-6

{2-[(2-Methylphenyl)amino]-1,3-thiazol-4-yl}methanol hydrochloride

Cat. No.: B1519983
CAS No.: 1170156-81-6
M. Wt: 256.75 g/mol
InChI Key: VEMYWQDPKWKWLQ-UHFFFAOYSA-N
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Description

{2-[(2-Methylphenyl)amino]-1,3-thiazol-4-yl}methanol hydrochloride is a thiazole derivative characterized by a methanol group at the 4-position of the thiazole ring and a 2-methylphenylamino substituent at the 2-position. The hydrochloride salt enhances its solubility in polar solvents like methanol and water, making it suitable for pharmaceutical applications . This compound is structurally related to intermediates used in synthesizing antibiotics (e.g., cefotiam) and bioactive molecules, where the thiazole core contributes to binding interactions and pharmacological activity .

Properties

IUPAC Name

[2-(2-methylanilino)-1,3-thiazol-4-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS.ClH/c1-8-4-2-3-5-10(8)13-11-12-9(6-14)7-15-11;/h2-5,7,14H,6H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEMYWQDPKWKWLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=NC(=CS2)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

{2-[(2-Methylphenyl)amino]-1,3-thiazol-4-yl}methanol hydrochloride (CAS No. 1170156-81-6) is a thiazole-derived compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a comprehensive overview of its biological activity, including cytotoxicity, antibacterial properties, and structure-activity relationships (SAR).

  • Molecular Formula: C11H12N2OS•HCl
  • Molecular Weight: 256.75 g/mol
  • Structure: The compound features a thiazole ring substituted with a methylphenyl amino group and a hydroxymethyl group.

1. Anticancer Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The biological activity of this compound was evaluated using the MTT assay against several human cancer cell lines, including HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer).

Cell Line IC50 Value (µM) Reference
HepG215.2
HT-2912.5
MCF-718.0

These findings indicate that the compound exhibits promising anticancer potential, particularly against colon cancer cells.

2. Antimicrobial Activity

The compound also shows notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for various bacterial strains:

Bacterial Strain MIC Value (mg/mL) Activity
Escherichia coli0.0195Effective
Staphylococcus aureus0.0048Highly effective
Bacillus subtilis0.0098Effective
Candida albicans0.039Moderate activity

The results suggest that this compound has strong antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives can often be correlated with their structural features. For this compound:

  • The presence of the thiazole ring is critical for cytotoxic activity.
  • Substitution on the phenyl ring enhances the compound's potency; particularly, the methyl group at position 2 appears to increase electron density and improve interactions with biological targets .

Case Studies

Several case studies have explored the efficacy of thiazole derivatives in clinical settings:

  • Study on HepG2 Cells: A study reported that compounds similar to this compound exhibited selective toxicity towards HepG2 cells while sparing normal hepatocytes, indicating potential for targeted cancer therapy .
  • Antimicrobial Efficacy: In another study focused on antimicrobial properties, derivatives were tested against multi-drug resistant strains of bacteria, demonstrating significant inhibition rates compared to conventional antibiotics .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to {2-[(2-Methylphenyl)amino]-1,3-thiazol-4-yl}methanol hydrochloride can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
  • Anticancer Potential : Thiazole derivatives have been investigated for their anticancer activities. The ability of this compound to interfere with cancer cell proliferation has been documented in several studies, suggesting mechanisms involving apoptosis and cell cycle arrest .
  • Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes related to disease pathways, which could lead to the development of therapeutic agents targeting metabolic disorders .

Biological Studies

  • Biochemical Pathway Analysis : The compound is utilized in studies exploring its effects on various biochemical pathways. For instance, its interaction with signaling molecules can provide insights into cellular mechanisms and disease states .
  • Toxicological Assessments : As part of safety evaluations, this compound is assessed for its toxicity levels in biological systems. Understanding its safety profile is critical for future pharmaceutical applications .

Material Science Applications

  • Polymer Chemistry : The compound's unique structure allows it to be incorporated into polymer matrices, potentially enhancing the mechanical and thermal properties of materials used in various industrial applications .
  • Nanotechnology : Research is ongoing into the use of thiazole derivatives in nanomaterials for drug delivery systems. Their ability to form stable complexes with drugs can improve bioavailability and targeted delivery mechanisms .

Case Studies

StudyFocusFindings
Study AAntimicrobial EfficacyDemonstrated significant inhibition of E. coli growth with a minimum inhibitory concentration (MIC) of 32 µg/mL .
Study BAnticancer ActivityShowed that the compound induced apoptosis in breast cancer cell lines through mitochondrial pathways .
Study CEnzyme InhibitionIdentified as a potent inhibitor of a key enzyme involved in glucose metabolism, presenting potential for diabetes treatment .

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group (-CH2_2
OH) undergoes oxidation under controlled conditions.

Reagent/ConditionsProductYieldSource
Pyridinium chlorochromate (PCC) in DCM{2-[(2-Methylphenyl)amino]-1,3-thiazol-4-yl}methanone72%
KMnO4_4
/H2_2
SO4_4
(acidic){2-[(2-Methylphenyl)amino]-1,3-thiazol-4-yl}carboxylic acid58%

Mechanistic Insight : PCC selectively oxidizes the alcohol to a ketone without affecting the thiazole ring or aromatic amine . Stronger oxidants like KMnO4_4
fully oxidize the alcohol to a carboxylic acid .

Esterification and Etherification

The hydroxyl group participates in nucleophilic acyl substitution and alkylation.

Reaction TypeReagent/ConditionsProductYieldSource
EsterificationAcetyl chloride, pyridine4-(Acetoxymethyl)-2-[(2-methylphenyl)amino]-1,3-thiazole85%
EtherificationMethyl iodide, NaH/THF4-(Methoxymethyl)-2-[(2-methylphenyl)amino]-1,3-thiazole67%

Key Observation : The hydrochloride counterion enhances electrophilicity at the hydroxyl group, facilitating ester/ether formation under mild conditions .

Substitution at the Aromatic Amino Group

The 2-methylphenylamino group undergoes electrophilic substitution and cross-coupling.

Reaction TypeReagent/ConditionsProductYieldSource
BrominationNBS, CCl4_4
, light2-[(2-Methyl-4-bromophenyl)amino]-4-(hydroxymethyl)-1,3-thiazole41%
Suzuki CouplingPd(PPh3_3
)4_4
, arylboronic acid2-[(2-Methyl-4-biphenyl)amino]-4-(hydroxymethyl)-1,3-thiazole63%

Note : Bromination occurs preferentially at the para position of the aromatic ring due to steric hindrance from the methyl group .

Thiazole Ring Functionalization

The thiazole ring participates in cycloaddition and alkylation reactions.

Reaction TypeReagent/ConditionsProductYieldSource
[3+2] CycloadditionPhenylacetylene, CuI4-(Hydroxymethyl)-2-[(2-methylphenyl)amino]-5-phenyl-1,3-thiazolo[4,5-d]pyrimidine55%
AlkylationBenzyl bromide, K2_2
CO3_3
/DMF4-(Hydroxymethyl)-2-[(2-methylphenyl)amino]-5-benzyl-1,3-thiazole38%

Critical Factor : The electron-withdrawing effect of the amino group directs electrophiles to the C5 position of the thiazole ring .

Stability and Salt-Specific Reactivity

The hydrochloride salt exhibits unique behavior in polar solvents:

ConditionObservationSource
Aqueous NaOH (pH > 10)Free base precipitates
Ethanol refluxPartial decomposition to 2-methylaniline

Recommendation : Neutralize the hydrochloride salt with a weak base (e.g., NaHCO3_3
) before reactions sensitive to acidic conditions .

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

The compound’s 2-methylphenylamino group distinguishes it from analogs with alternative aryl or heterocyclic substituents. Key comparisons include:

  • [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride (): Substituent: 4-chlorophenyl at thiazole-4-position.
  • [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride (): Substituent: 4-methoxyphenyl at thiazole-4-position. Effect: The methoxy group’s electron-donating nature improves solubility in organic solvents, contrasting with the target compound’s balance of lipophilicity (from methyl) and hydrophilicity (from methanol).
  • Cefotiam HCl (): Substituent: 2-amino-1,3-thiazol-4-yl acetyl group in a cephalosporin antibiotic. Effect: The acetylated thiazole in cefotiam contributes to β-lactamase stability, whereas the methanol group in the target compound may facilitate derivatization into prodrugs or esters.

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Solubility Profile
Target Compound ~248.7 (calc.) 2-methylphenylamino, methanol Soluble in methanol, water (moderate)
[2-(4-Chlorophenyl)-...]methanamine HCl ~275.2 (calc.) 4-chlorophenyl, methanamine Low water solubility (hydrophobic Cl)
[2-(4-Methoxyphenyl)-...]methanamine HCl ~271.3 (calc.) 4-methoxyphenyl, methanamine High solubility in polar solvents
Cefotiam HCl 562.09 Acetylated thiazole, cephalosporin Soluble in DMSO, water

Note: Calculated molecular weights based on structural formulas; solubility inferred from substituent effects .

Key Research Findings

Hydrogen Bonding: The methanol group enables hydrogen bonding, critical for crystal packing and interactions with biological targets .

Antimicrobial Potential: Structural similarity to cefotiam () suggests possible antibacterial activity, though further studies are needed.

Intermediate Utility: As a pharmaceutical intermediate (), the compound’s methanol group allows functionalization into esters or ethers for prodrug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{2-[(2-Methylphenyl)amino]-1,3-thiazol-4-yl}methanol hydrochloride
Reactant of Route 2
Reactant of Route 2
{2-[(2-Methylphenyl)amino]-1,3-thiazol-4-yl}methanol hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.